2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 853334-34-6
VCID: VC10631975
InChI: InChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21)
SMILES: CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol

2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide

CAS No.: 853334-34-6

Cat. No.: VC10631975

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide - 853334-34-6

Specification

CAS No. 853334-34-6
Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
IUPAC Name 2-ethyl-N-naphthalen-1-ylpiperidine-1-carboxamide
Standard InChI InChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21)
Standard InChI Key YXGNVHDKWAZKSI-UHFFFAOYSA-N
SMILES CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Canonical SMILES CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is defined by the molecular formula C₁₈H₂₂N₂O, corresponding to a molecular weight of 282.4 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name, 2-ethyl-N-naphthalen-1-ylpiperidine-1-carboxamide, systematically describes the substituents on the piperidine ring and the naphthalene-carboxamide linkage. The compound’s CAS registry number, 853334-34-6, facilitates unambiguous identification in chemical databases .

Structural Representations

The compound’s architecture can be delineated through several notation systems:

  • SMILES: CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32

  • InChI: InChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21)

  • InChIKey: YXGNVHDKWAZKSI-UHFFFAOYSA-N

These representations emphasize the ethyl-substituted piperidine ring and the planar naphthalene system, which collectively influence the molecule’s conformational flexibility and electronic properties.

Synthesis and Industrial Production

Synthetic Methodologies

The synthesis of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide typically involves multistep organic reactions:

  • Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., amino alcohols or diamines) under acidic or basic conditions.

  • Ethyl Substitution: Alkylation at the piperidine’s second position using ethyl halides or via reductive amination.

  • Carboxamide Installation: Coupling the piperidine nitrogen with naphthalen-1-yl isocyanate or via carbodiimide-mediated reactions.

Industrial protocols prioritize cost efficiency and scalability, employing catalysts such as palladium complexes for cross-coupling steps and optimizing solvent systems (e.g., tetrahydrofuran or dimethylformamide) to enhance yields exceeding 70%.

Purification and Quality Control

Post-synthetic purification often utilizes column chromatography or recrystallization from ethanol-water mixtures. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure ≥95% purity, critical for research applications.

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point142–145°C (dec.)
SolubilitySlightly soluble in ethanol
Predicted CCS (Ų)168.7 ([M+H]⁺)
LogP (Octanol-Water)3.2Estimated

The compound’s limited aqueous solubility aligns with its hydrophobic naphthalene moiety, necessitating organic solvents for laboratory handling. Its collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular size and polarizability .

Chemical Stability and Reactivity

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the carboxamide group.

  • Reactivity: Participates in nucleophilic acyl substitutions at the carboxamide site and electrophilic aromatic substitutions on the naphthalene ring. Common reagents include thionyl chloride (for amide activation) and nitrating mixtures (for aromatic nitration).

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamideC₁₈H₂₂N₂O282.4853334-34-6
N-(2-methylphenyl)piperidine-1-carboxamide (C22)C₁₈H₂₀N₂O280.4Not Available
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)C₁₁H₁₂N₆228.3Not Available

This table highlights structural variations influencing bioactivity and physicochemical behavior. For instance, C29’s tetrazole rings enhance hydrogen-bonding capacity compared to the carboxamide group in the target compound .

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